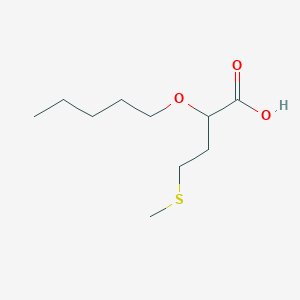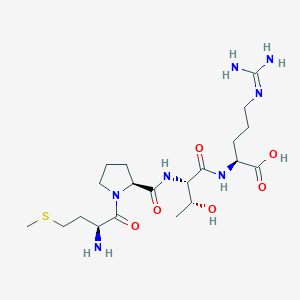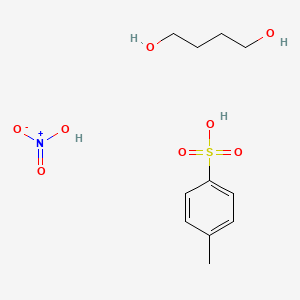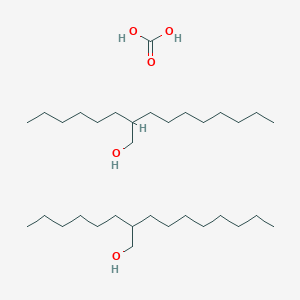![molecular formula C18H30O4 B15161425 6,6'-[1,2-Phenylenebis(oxy)]di(hexan-1-ol) CAS No. 142947-22-6](/img/structure/B15161425.png)
6,6'-[1,2-Phenylenebis(oxy)]di(hexan-1-ol)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6,6’-[1,2-Phenylenebis(oxy)]di(hexan-1-ol) is an organic compound with the molecular formula C18H30O4 It is characterized by the presence of two hexanol groups connected via a phenylenebis(oxy) linkage
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6,6’-[1,2-Phenylenebis(oxy)]di(hexan-1-ol) typically involves the reaction of 1,2-dihydroxybenzene with 6-bromohexanol under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism where the hydroxyl groups of 1,2-dihydroxybenzene attack the bromine atoms of 6-bromohexanol, forming the desired product. The reaction is usually carried out in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
6,6’-[1,2-Phenylenebis(oxy)]di(hexan-1-ol) can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alkanes or other reduced derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for halogenation reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alkanes or alcohol derivatives.
Substitution: Formation of halides or amines.
Applications De Recherche Scientifique
6,6’-[1,2-Phenylenebis(oxy)]di(hexan-1-ol) has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of polymers, resins, and other industrial materials.
Mécanisme D'action
The mechanism of action of 6,6’-[1,2-Phenylenebis(oxy)]di(hexan-1-ol) involves its interaction with molecular targets such as enzymes or receptors. The compound’s hydroxyl groups can form hydrogen bonds with active sites of enzymes, potentially inhibiting or modulating their activity. Additionally, the phenylenebis(oxy) linkage can interact with hydrophobic regions of proteins, affecting their conformation and function.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 6,6’-(1,4-Phenylenebis(oxy))bis(hexan-1-ol)
- 6,6’-(1,3-Phenylenebis(oxy))bis(hexan-1-ol)
Uniqueness
6,6’-[1,2-Phenylenebis(oxy)]di(hexan-1-ol) is unique due to its specific phenylenebis(oxy) linkage at the 1,2-positions, which imparts distinct chemical and physical properties compared to its 1,4- and 1,3-analogues. This unique structure can lead to different reactivity and interactions with other molecules, making it valuable for specific applications in research and industry.
Propriétés
Numéro CAS |
142947-22-6 |
|---|---|
Formule moléculaire |
C18H30O4 |
Poids moléculaire |
310.4 g/mol |
Nom IUPAC |
6-[2-(6-hydroxyhexoxy)phenoxy]hexan-1-ol |
InChI |
InChI=1S/C18H30O4/c19-13-7-1-3-9-15-21-17-11-5-6-12-18(17)22-16-10-4-2-8-14-20/h5-6,11-12,19-20H,1-4,7-10,13-16H2 |
Clé InChI |
QIFRKIWJTZHWHM-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)OCCCCCCO)OCCCCCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


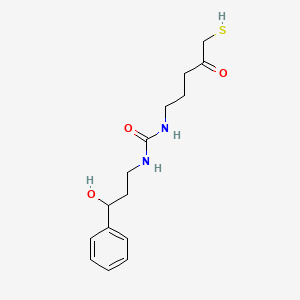
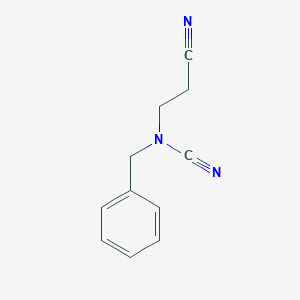
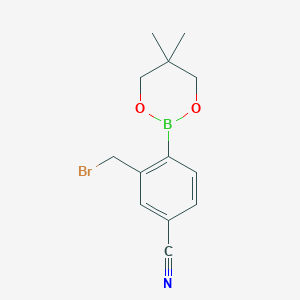
![N,N'-(Ethane-1,2-diyl)bis[2-(2-formylphenoxy)acetamide]](/img/structure/B15161395.png)

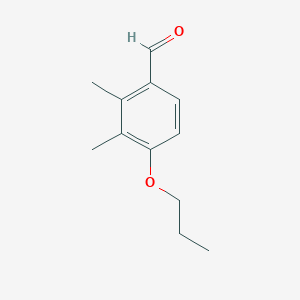
![Pyrrolo[1,2-a]pyrazine, 3,4-dihydro-6-(4-morpholinyl)-1-phenyl-](/img/structure/B15161411.png)
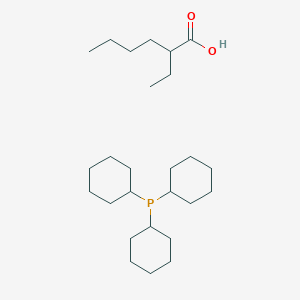
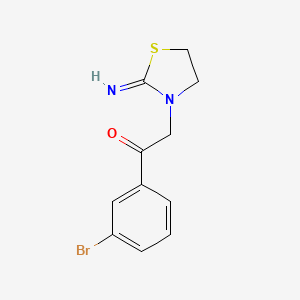
![N-[2,4-Dibromo-6-(hydrazinecarbonyl)phenyl]benzamide](/img/structure/B15161431.png)
